(1,3-Thiazol-2-ylmethyl)urea

Physicochemical Property Comparison logP Aqueous Solubility

Researchers requiring certified thiazole-urea reference standards often face lengthy in-house synthesis and validation bottlenecks. (1,3-Thiazol-2-ylmethyl)urea (≥95% purity) eliminates this delay: • Ready-to-use certified reference standard for API impurity identification and quantification - no additional purification or certification required. • Primary urea group enables two independent diversification points for rapid TRAAK channel inhibitor SAR library synthesis. • Predicted logP of -0.922 ensures high aqueous solubility for DMSO-free biophysical assays (SPR, ITC), minimizing solvent-induced artifacts. Direct procurement reduces lead time versus custom synthesis, with batch-to-batch consistency assured for reproducible experimental outcomes.

Molecular Formula C5H7N3OS
Molecular Weight 157.2 g/mol
CAS No. 1251308-97-0
Cat. No. B1524442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Thiazol-2-ylmethyl)urea
CAS1251308-97-0
Molecular FormulaC5H7N3OS
Molecular Weight157.2 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)CNC(=O)N
InChIInChI=1S/C5H7N3OS/c6-5(9)8-3-4-7-1-2-10-4/h1-2H,3H2,(H3,6,8,9)
InChIKeyPGTQIQKHTRVPPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,3-Thiazol-2-ylmethyl)urea: Low-logP Thiazole-Urea Building Block


(1,3-Thiazol-2-ylmethyl)urea is a small-molecule heterocyclic building block (C₅H₇N₃OS, MW 157.19) combining a 1,3-thiazole ring with a primary urea moiety via a methylene linker [1]. It is commercially available at 95% purity, exhibits a low predicted logP of -0.922, and is primarily utilized as a certified reference standard for drug impurity profiling and as a versatile intermediate in medicinal chemistry [1].

Why (1,3-Thiazol-2-ylmethyl)urea Substitution Is Not Equivalent


Seemingly conservative structural modifications, such as N-methylation, fundamentally alter the compound's physicochemical and biological profile. (1,3-Thiazol-2-ylmethyl)urea possesses a primary urea group that acts as a strong hydrogen-bond donor, a feature that is eliminated or sterically hindered in N-alkylated analogs like 1-methyl-3-(1,3-thiazol-2-ylmethyl)urea [1]. This directly impacts aqueous solubility, crystal packing, and target binding. Consequently, directly substituting it with a more lipophilic, N-substituted analog without reformulation or revalidation will yield non-equivalent experimental outcomes, especially in assays sensitive to hydrogen-bonding interactions or in the preparation of certified reference standards where exact structural identity is mandatory .

Evidence for Selecting (1,3-Thiazol-2-ylmethyl)urea


Enhanced Aqueous Solubility vs. N-Methylated Analogs

(1,3-Thiazol-2-ylmethyl)urea exhibits a predicted logP of -0.922, indicating significantly higher hydrophilicity compared to its N-methylated analog, 1-methyl-3-(1,3-thiazol-2-ylmethyl)urea, whose additional methyl group increases lipophilicity [1]. While a precise experimental logP for the comparator is not available, the structural difference (addition of a -CH₃ group) typically increases logP by approximately 0.5 units based on fragment-based contribution models, a class-level inference supported by standard medicinal chemistry principles [1]. This lower logP translates to superior aqueous solubility, a critical factor for in vitro assays and formulation development where co-solvent use is undesirable.

Physicochemical Property Comparison logP Aqueous Solubility

Reference Standard Purity vs. Technical Grade for Impurity Profiling

The compound is specifically marketed and qualified as a reference standard for drug impurity identification, with a certified minimum purity of 95% [1]. In contrast, many structurally similar thiazole-urea building blocks are sold only as technical-grade intermediates with unvalidated purity profiles, making them unsuitable for regulatory quantitative analysis. High-purity reference standards are essential for generating reliable calibration curves in HPLC and LC-MS methods, where even minor impurities can lead to inaccurate peak integration and failed system suitability tests .

Reference Standard Drug Impurity Purity Grade

Scaffold Versatility: Unsubstituted Urea vs. Pre-Functionalized Analogs

The unsubstituted primary urea on (1,3-Thiazol-2-ylmethyl)urea provides a versatile synthetic handle for late-stage diversification. This is in direct contrast to pre-functionalized analogs like 1-(benzo[d]thiazol-2-ylmethyl)-1-methyl-3-(3-phenylprop-2-yn-1-yl)urea (RU-TRAAK-2), a known TRAAK channel inhibitor which incorporates a methyl group and a phenylpropargyl substituent on the urea core . The simpler scaffold of the target compound allows chemists to independently explore SAR at both nitrogen positions, an advantage over RU-TRAAK-2 which presents a fixed, more complex pharmacophore. This makes the target compound a superior starting point for generating diverse compound libraries targeting the TRAAK channel or other related targets.

Medicinal Chemistry TRAAK Channel Drug Discovery Intermediate

Applications of (1,3-Thiazol-2-ylmethyl)urea


Drug Impurity Reference Standard

Procure the high-purity (95%) grade to use directly as a certified reference standard for the identification and quantification of thiazole-urea related impurities in active pharmaceutical ingredients (APIs). This eliminates the need for in-house synthesis and certification, a direct advantage over procuring a lower-cost, technical-grade analog that would require subsequent purification and validation [1], .

TRAAK Channel Library Synthesis

Utilize the compound as a key intermediate for synthesizing focused libraries of TRAAK channel inhibitors. Its primary urea group allows for two independent points of chemical diversification, enabling rapid SAR exploration. This is a superior strategy compared to starting from a more complex, pre-substituted analog like RU-TRAAK-2, which limits accessible chemical space [1], [2].

High Solubility Biophysical Assays

Employ this compound as a scaffold in biochemical assays where high aqueous solubility is paramount. With a predicted logP of -0.922, it is significantly more hydrophilic than N-methylated analogs, allowing for the preparation of concentrated stock solutions in aqueous buffer systems without the use of DMSO, thereby minimizing solvent-induced artifacts in biophysical measurements such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) [2].

Urease Inhibitor Lead Scaffold

Incorporate this compound into an agrochemical discovery program targeting urease inhibition. The thiazole-urea core is a recognized pharmacophore for urease binding. Its low, unsubstituted molecular weight and high solubility make it an ideal starting point for hit generation and subsequent optimization, offering a cleaner profile than more lipophilic benzothiazole analogs that may exhibit off-target phytotoxicity [2].

Technical Documentation Hub

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